molecular formula C11H15NO3 B1435957 Propoxur D3 (N-methyl D3) CAS No. 1219798-56-7

Propoxur D3 (N-methyl D3)

Cat. No. B1435957
M. Wt: 212.26 g/mol
InChI Key: ISRUGXGCCGIOQO-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxur D3 (N-methyl D3), also known as Propoxur-d3, is a stable isotope labelled compound . It is a carbamate insecticide and is intended for use as an internal standard for the quantification of propoxur by GC- or LC-MS . The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 .


Molecular Structure Analysis

The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 . The molecular weight is 212.26 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Propoxur D3 (N-methyl D3) is 212.26 g/mol . It is stable if stored under recommended conditions .

Scientific Research Applications

Receptor-Binding Studies and Ligand Design

Researchers have explored the interactions between analogues of vitamin D3, including Propoxur D3, and the vitamin D receptor (VDR). For instance, the analysis of the VDR ligand-binding domain with C-2α substituted analogues like Propoxur D3 has provided insights into the structural integrity of the receptor-ligand complex and the presence of water molecules crucial for binding affinity and receptor interactions. These studies underline the potential of Propoxur D3 analogues in designing potent ligands for VDR and related receptors, potentially impacting therapeutic strategies for various diseases (Hourai et al., 2006).

Metabolism and Biological Activity Studies

Propoxur D3 and its derivatives have been subject to metabolic studies to understand their biological activity better. For example, research on 2α-propoxy-1α,25(OH)2D3 (a derivative of Propoxur D3) explored its metabolism by human CYP27A1 and CYP24A1. These studies revealed significant insights into the metabolic pathways and species-based differences in metabolism, shedding light on the potential of these compounds in clinical treatments for conditions like osteoporosis (Abe et al., 2005).

Deuterium Incorporation in Drug Design

Propoxur D3's relevance extends to drug design, especially in the context of deuterium incorporation. A robust d3-methylating agent, DMTT, was developed to incorporate deuterium atoms into organic molecules, a technique valuable in the pharmaceutical industry for tracing drug molecules without substantially altering their structure or function. This approach is critical for developing deuterated pharmaceuticals, ensuring their functional integrity while enabling efficient tracking (Wang et al., 2020).

Safety And Hazards

Propoxur D3 (N-methyl D3) is classified as toxic . It is fatal if swallowed or if inhaled . It is also toxic in contact with skin . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUGXGCCGIOQO-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propoxur-d3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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